AZD3458

Description

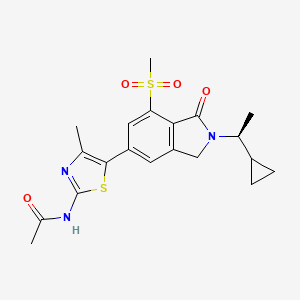

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQUFWFUOVDUIO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PI3K gamma signaling pathway and AZD3458

An In-Depth Technical Guide to the PI3K Gamma Signaling Pathway and its Selective Inhibition by AZD3458

Executive Summary

The Phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway is a critical regulator of immune cell function, particularly in myeloid cells, making it a key therapeutic target in immuno-oncology and inflammatory diseases. Dysregulation of this pathway is implicated in the creation of an immunosuppressive tumor microenvironment (TME) that can hinder anti-tumor immune responses and mediate resistance to immune checkpoint inhibitors. This compound is a potent, orally bioavailable, and highly selective small molecule inhibitor of the PI3Kγ catalytic subunit, p110γ. Preclinical data demonstrates that this compound effectively remodels the TME by modulating myeloid cell function, enhancing cytotoxic T-cell activity, and synergizing with checkpoint blockade therapies to promote tumor regression. This document provides a comprehensive technical overview of the PI3Kγ pathway, the mechanism and preclinical profile of this compound, and detailed experimental methodologies for its evaluation.

The PI3K Gamma (PI3Kγ) Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of enzymes are intracellular signal transducers involved in a host of cellular functions, including cell growth, proliferation, survival, and motility.[1] They are divided into three classes, with Class I being the most implicated in cancer and immune regulation.[2]

Structure and Activation of PI3Kγ

PI3Kγ is the sole member of the Class IB PI3Ks.[3] It is a heterodimeric enzyme composed of a p110γ catalytic subunit and one of two non-catalytic regulatory subunits, p101 or p84.[4][5] Unlike Class IA PI3Ks that are primarily activated by receptor tyrosine kinases (RTKs), PI3Kγ is uniquely activated by G-protein coupled receptors (GPCRs).[5][6] Upon ligand binding to a GPCR, the dissociated Gβγ subunit of the trimeric G-protein directly binds to the p101/p84 regulatory subunit, recruiting the PI3Kγ complex to the plasma membrane and activating the p110γ catalytic subunit.[6] PI3Kγ can also be activated downstream of RTKs and Toll-like receptors (TLRs), often involving the small GTPase Ras.[2][5]

Downstream Signaling Cascade

Once activated, the p110γ subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a pleckstrin homology (PH) domain.[4]

Key downstream effectors recruited by PIP3 include phosphoinositide-dependent kinase-1 (PDK1) and the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][8] At the membrane, Akt is phosphorylated and fully activated by PDK1 and the mTORC2 complex.[1][8] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the mechanistic target of rapamycin (mTOR), which collectively regulate critical cellular processes.[1][4] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[6]

Role in Immune Regulation

PI3Kγ is predominantly expressed in leukocytes and plays a pivotal role in regulating the immune system.[2] It is a key mediator of neutrophil and macrophage migration, recruitment, and activation.[4][5] In neutrophils, PI3Kγ signaling downstream of GPCRs is critical for chemotaxis and the production of reactive oxygen species (ROS).[4] In the tumor microenvironment, PI3Kγ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, hindering T-cell-mediated anti-tumor immunity.[9][10] Inhibition of PI3Kγ can therefore "reprogram" these myeloid cells to a more pro-inflammatory, anti-tumor state.[11]

This compound: A Selective PI3Kγ Inhibitor

This compound is an orally bioavailable, potent, and highly selective PI3Kγ inhibitor developed for its immunomodulatory properties, particularly within the field of oncology.[12][13]

Potency and Selectivity Profile

This compound demonstrates remarkable potency for the PI3Kγ isoform with strong selectivity against other Class I PI3K isoforms. This selectivity is critical to minimize off-target effects associated with broader PI3K inhibition, such as metabolic dysregulation (PI3Kα/β) or severe effects on the adaptive immune system (PI3Kδ).[12][14][15]

Table 1: In Vitro Enzymatic Potency and Selectivity of this compound

| Target Isoform | IC50 (Enzyme Assay) | pIC50 | Selectivity Fold vs. PI3Kγ | Reference(s) |

|---|---|---|---|---|

| PI3Kγ | 7.9 nM | 9.1 | - | [12][14] |

| PI3Kα | 7.9 µM | 5.1 | ~1000x | [12][14] |

| PI3Kβ | >30 µM | <4.5 | >3797x | [12][14] |

| PI3Kδ | 0.3 µM | 6.5 | ~38x |[12][14] |

Note: IC50 values were converted from molar to nanomolar/micromolar for clarity. Selectivity fold is calculated based on the IC50 values.

In Vitro and In Vivo Cellular Activity

The potent enzymatic inhibition of this compound translates to on-target cellular activity at low nanomolar concentrations. It effectively blocks the PI3Kγ signaling cascade, as measured by the phosphorylation of Akt, and functionally inhibits key myeloid cell activities.[9][12]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Measurement | IC50 | Reference(s) |

|---|---|---|---|---|

| pAkt Inhibition | Generic Cells | pAkt Phosphorylation | 8 nM | [12] |

| pAkt Inhibition | Human Macrophages | pAkt S308/S473 | 32 nM (free IC50) | [9][13] |

| Neutrophil Activation | Human Neutrophils | General Activation | 50 nM | [12] |

| Myeloid Activation | Mouse Myeloid Cells | CD11b Expression | 30 nM (free IC50) |[9][13] |

Preclinical In Vivo Efficacy

In syngeneic mouse tumor models, oral administration of this compound remodels the immunosuppressive TME. This activity enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, even in models refractory to checkpoint blockade alone.[11][16]

Table 3: Summary of In Vivo Preclinical Effects of this compound

| Model(s) | Finding | Quantitative Effect | Reference(s) |

|---|---|---|---|

| 4T1 (Breast Cancer) | Remodeled TME | ↓ Tumor Associated Macrophages by 20% | [9][11] |

| 4T1 | Reduced Immunosuppressive Markers | ↓ CD206 and PD-L1 expression | [9] |

| 4T1, LLC, CT-26, MC-38 | Enhanced Checkpoint Efficacy | Greater anti-tumor effects with α-PD-1/L1 | [11][13] |

| CT-26 (Colon Cancer) | Promoted T-Cell Activation | ↑ Granzyme B (gzmB) mRNA by 2-fold | [11] |

| MC38 (Colon Cancer) | Induced Pro-inflammatory Shift | Induced gene signatures of activation |[16] |

Key Experimental Protocols

The following sections describe representative methodologies for the preclinical characterization of a PI3Kγ inhibitor like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against purified PI3K isoforms.

Methodology: A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.

-

Recombinant human PI3Kγ, α, β, and δ enzymes are individually prepared in kinase reaction buffer.

-

A lipid substrate mixture containing PIP2 is prepared.

-

This compound is serially diluted to create a concentration gradient (e.g., from 100 µM to 1 pM).

-

The enzyme, substrate, and inhibitor are combined in a multi-well plate and the reaction is initiated by the addition of ATP. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.

-

Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.

-

Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 curves are generated using non-linear regression analysis.

Cellular pAkt Inhibition Assay

Objective: To measure the potency of this compound in inhibiting the PI3Kγ pathway in a cellular context.

Methodology: Western blot or AlphaLISA/HTRF for phosphorylated Akt (pAkt).

-

Human monocyte-derived macrophages (hMDMs) or a relevant cell line are seeded in 6-well plates and cultured overnight.

-

Cells are serum-starved for 4-6 hours to reduce basal signaling.

-

Cells are pre-incubated with a serial dilution of this compound for 1-2 hours.

-

The PI3Kγ pathway is stimulated with a relevant agonist (e.g., a chemokine like MIP-1α or C5a) for a short period (e.g., 5-10 minutes).

-

The reaction is stopped by placing the plates on ice and washing with cold PBS.

-

Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA assay.

-

Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against pAkt (Ser473) and total Akt.

-

Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL substrate and an imaging system.

-

Band intensities are quantified, and the ratio of pAkt to total Akt is calculated. IC50 values are determined by plotting the normalized ratios against the inhibitor concentration.

Human Neutrophil Activation Assay

Objective: To assess the functional impact of this compound on human neutrophil activation.

Methodology: Flow cytometry analysis of surface marker upregulation.

-

Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Polymorphprep™).

-

Isolated neutrophils are resuspended in assay buffer.

-

Cells are pre-incubated with a serial dilution of this compound for 30 minutes at 37°C.

-

Neutrophils are stimulated with a GPCR agonist such as fMLP or C5a for 15-30 minutes.

-

The reaction is stopped by adding cold FACS buffer.

-

Cells are stained with a fluorescently-conjugated antibody against an activation marker, such as CD11b.

-

Samples are analyzed on a flow cytometer, and the median fluorescence intensity (MFI) of CD11b is measured.

-

Data is normalized to controls, and the IC50 for the inhibition of neutrophil activation is calculated.

In Vivo Syngeneic Tumor Model Evaluation

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with checkpoint inhibitors.

Methodology:

-

Female BALB/c or C57BL/6 mice are inoculated subcutaneously or orthotopically with a syngeneic tumor cell line (e.g., 4T1, CT-26, MC-38).

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are randomized into treatment groups: (1) Vehicle, (2) this compound, (3) anti-PD-1/PD-L1 antibody, (4) this compound + anti-PD-1/PD-L1 antibody.

-

This compound is administered orally, for example, at 20 mg/kg twice daily.[9] The checkpoint inhibitor is administered intraperitoneally, for example, at 10 mg/kg three times a week.

-

Tumor volume and body weight are measured 2-3 times per week.

-

At the end of the study, tumors and spleens are harvested for ex vivo analysis.

-

Tumor microenvironment analysis is performed using multi-color flow cytometry to quantify immune cell populations (CD8+ T-cells, macrophages, MDSCs) and their expression of activation/suppression markers (GzmB, Perforin, CD206, PD-L1).[9][11]

-

Efficacy is determined by comparing tumor growth inhibition (TGI) between groups.

Conclusion and Future Directions

The PI3Kγ signaling pathway is a central node in the regulation of myeloid cell-driven immune suppression. The selective inhibitor this compound has demonstrated a compelling preclinical profile, characterized by high potency, excellent selectivity, and robust functional effects on immune cells. By alleviating myeloid-mediated immunosuppression in the tumor microenvironment, this compound can promote an anti-tumor immune response and synergize with immune checkpoint blockade. These findings highlight the significant therapeutic potential of targeting PI3Kγ with selective agents like this compound to overcome resistance to immunotherapy and improve patient outcomes in oncology. Further clinical investigation is warranted to translate these promising preclinical results into effective cancer therapies.

References

- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 2. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]

- 6. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound [openinnovation.astrazeneca.com]

- 13. axonmedchem.com [axonmedchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Quantitative systems pharmacology model‐based investigation of adverse gastrointestinal events associated with prolonged treatment with PI3‐kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD3458: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is a potent and highly selective, orally bioavailable small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. Developed by AstraZeneca, this clinical candidate has demonstrated significant immunomodulatory activity in preclinical models, positioning it as a promising agent for cancer immunotherapy. This in-depth guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols utilized in its evaluation.

Discovery and Development Timeline

While the precise date of the initial synthesis of this compound is not publicly available, the earliest scientific disclosure appears in an abstract presented in July 2019 . This presentation highlighted its selective PI3Kγ inhibition and its ability to promote anti-tumor immune responses. Subsequent publications have further elucidated its preclinical profile. The development of this compound is currently in the preclinical stage, with AstraZeneca making the molecule available for external research collaborations to further explore its therapeutic potential.[1]

Mechanism of Action: Targeting the Tumor Microenvironment

This compound exerts its anti-tumor effects by selectively inhibiting PI3Kγ, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the regulation of immune cell proliferation, survival, and activation. In the context of cancer, PI3Kγ activity within myeloid cells, particularly tumor-associated macrophages (TAMs), is known to promote an immunosuppressive tumor microenvironment (TME).

By inhibiting PI3Kγ, this compound has been shown to modulate the TME in several ways:

-

Macrophage Reprogramming: this compound promotes a shift in macrophage polarization from an immunosuppressive M2-like phenotype towards a pro-inflammatory and anti-tumoral M1-like phenotype. This is characterized by an increased ratio of Interleukin-12 (IL-12) to Interleukin-10 (IL-10).[2]

-

Enhanced T-Cell Activity: The altered macrophage phenotype leads to enhanced activation of cytotoxic T-cells, as evidenced by increased expression of granzyme B and perforin.[2]

-

Reduced Myeloid-Derived Suppressor Cell (MDSC) Activation: this compound has been observed to reduce the activation of MDSCs, another key immunosuppressive cell type in the TME.[2]

This multifaceted mechanism of action allows this compound to overcome tumor resistance to immunotherapy, particularly in myeloid-enriched tumors.

Preclinical Pharmacology and Quantitative Data

Extensive preclinical studies have characterized the potency, selectivity, and in vivo activity of this compound.

In Vitro Activity

The inhibitory activity of this compound against PI3K isoforms and in cellular assays is summarized in the table below.

| Target | Assay Type | IC50 |

| PI3Kγ | Enzyme Assay | 7.9 nM [1] |

| PI3Kα | Enzyme Assay | 7.9 µM[1] |

| PI3Kβ | Enzyme Assay | <30 µM[1] |

| PI3Kδ | Enzyme Assay | 0.3 µM[1] |

| pAkt Phosphorylation | Cellular Assay | 8 nM [1] |

| PI3Kα | Cellular Assay | <30 µM[1] |

| PI3Kβ | Cellular Assay | <30 µM[1] |

| PI3Kδ | Cellular Assay | 1 µM[1] |

| Human Neutrophil Activation | Cellular Assay | 50 nM [1] |

| pAkt S308/S473 (Human Macrophages) | Cellular Assay | 32 nM (free IC50) [2] |

| Mouse CD11b Activation | Cellular Assay | 30 nM (free IC50) [2] |

In Vivo Efficacy

Oral administration of this compound has demonstrated significant anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors.

| Animal Model | Cancer Type | Treatment | Key Findings |

| 4T1 | Orthotopic Breast Cancer | This compound (20mg/Kg BID) | Remodeled the TME, decreased TAMs by 20%, and reduced expression of CD206 and PD-L1.[2] |

| 4T1, LLC, CT-26, MC-38 | Syngeneic Models | This compound + α-PD-1 or α-PD-L1 (10mg/kg 3x week) | Greater anti-tumor effects than checkpoint inhibitor alone.[2] |

Experimental Protocols

PI3K Enzyme Inhibition Assay

A standard biochemical assay is employed to determine the IC50 values of this compound against different PI3K isoforms. This typically involves:

-

Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), ATP, and a lipid substrate (e.g., PIP2).

-

Procedure:

-

The kinase reaction is initiated by incubating the enzyme with the substrate and ATP in the presence of varying concentrations of this compound.

-

The production of the phosphorylated product (PIP3) is measured, often using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular pAkt Phosphorylation Assay

This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context.

-

Cell Lines: A suitable cell line expressing the target PI3K isoform is used (e.g., human macrophages).

-

Procedure:

-

Cells are treated with various concentrations of this compound for a defined period.

-

Cells are then stimulated with a growth factor (e.g., insulin or CSF-1) to activate the PI3K pathway.

-

Cell lysates are prepared, and the levels of phosphorylated Akt (pAkt) at specific sites (e.g., Ser473 and Thr308) are quantified using methods like Western blotting or ELISA.

-

-

Data Analysis: The IC50 value is determined by measuring the reduction in pAkt levels as a function of this compound concentration.

Macrophage Polarization Assay

This assay evaluates the effect of this compound on macrophage differentiation and polarization.

-

Cell Culture: Primary human or mouse bone marrow-derived macrophages are cultured.

-

Procedure:

-

Macrophages are treated with this compound.

-

Polarization towards M1 or M2 phenotypes is induced using specific cytokines (e.g., LPS and IFN-γ for M1; IL-4 and IL-13 for M2).

-

The expression of M1 and M2 markers (e.g., CD86, iNOS for M1; CD206, Arg1 for M2) is analyzed by flow cytometry or qPCR.

-

The production of cytokines (e.g., IL-12, IL-10, TNF-α) in the culture supernatant is measured by ELISA.

-

-

Data Analysis: The shift in marker expression and cytokine profiles indicates the effect of this compound on macrophage polarization.

In Vivo Syngeneic Mouse Model Studies

These studies assess the anti-tumor efficacy of this compound in an immunocompetent setting.

-

Animal Models: Syngeneic mouse models (e.g., 4T1, CT-26, MC-38) are used, where tumor cells are implanted into mice with the same genetic background.

-

Procedure:

-

Once tumors are established, mice are treated with this compound (e.g., 20 mg/kg, BID, oral gavage), a vehicle control, and/or checkpoint inhibitors.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors and immune organs are harvested for analysis of the TME, including flow cytometry to quantify immune cell populations and immunohistochemistry to assess protein expression.

-

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effects. Changes in the immune cell composition of the TME are also quantified.

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a promising, selective PI3Kγ inhibitor with a well-defined mechanism of action centered on the modulation of the tumor microenvironment. Its ability to reprogram immunosuppressive macrophages and enhance anti-tumor T-cell responses has been robustly demonstrated in preclinical models. The comprehensive in vitro and in vivo data generated to date provide a strong rationale for its continued development as a novel cancer immunotherapy. Further investigation, particularly in clinical settings, will be crucial to fully elucidate the therapeutic potential of this compound in treating various malignancies.

References

Preclinical Pharmacology of AZD3458: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3458 is a potent and selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ). This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo activities, and key experimental findings. The data presented herein supports the role of this compound as a modulator of the tumor microenvironment, with the potential to enhance anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors. All quantitative data is presented in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are predominantly found in hematopoietic cells, making them attractive targets for modulating the immune system.[1] PI3Kγ, in particular, is highly expressed in myeloid cells, such as macrophages and neutrophils, and plays a crucial role in their function. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit an immunosuppressive M2-like phenotype, which is promoted by PI3Kγ signaling.[2] By inhibiting PI3Kγ, it is possible to reprogram these macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype, thereby enhancing the immune response against cancer cells.[3]

This compound is a small molecule inhibitor designed to selectively target PI3Kγ.[4][5] Its preclinical development has focused on its potential as an immuno-oncology agent, aiming to overcome resistance to immune checkpoint blockade by modulating the suppressive myeloid cell compartment within the tumor microenvironment.[3][6]

Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the PI3Kγ enzyme.[4][7] The primary mechanism of action of this compound is the inhibition of the catalytic activity of the p110γ subunit of PI3Kγ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, this compound effectively dampens the PI3Kγ/Akt signaling cascade in myeloid cells.[4][8] This leads to a functional switch in macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, characterized by increased antigen presentation and cytotoxic activity.[6]

Signaling Pathway

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.

Enzymatic and Cellular Potency

This compound demonstrates high potency against the isolated PI3Kγ enzyme and robust activity in cellular assays measuring the phosphorylation of Akt.[4][5] Its selectivity against other PI3K isoforms is a key feature.

| Target | Assay Type | IC50 (nM) | pIC50 | Reference |

| PI3Kγ | Enzyme | 7.9 | 9.1 | [4][9] |

| PI3Kα | Enzyme | 7,900,000 | 5.1 | [4][9] |

| PI3Kβ | Enzyme | >30,000,000 | <4.5 | [4][9] |

| PI3Kδ | Enzyme | 300,000 | 6.5 | [4][9] |

| Akt Phosphorylation | Cellular | 8 | - | [4] |

| Human Neutrophil Activation | Cellular | 50 | - | [4] |

| pAkt (S308/S473) in human macrophages | Cellular | 32 (free IC50) | - | [2][3] |

| Mouse CD11b activation | Cellular | 30 (free IC50) | - | [2][3] |

Macrophage Polarization

In vitro studies have shown that this compound can reverse the immunosuppressive phenotype of macrophages. Treatment with this compound leads to an increased ratio of IL-12 to IL-10, which is indicative of a shift from an M2 to an M1-like phenotype.[2][3] Notably, these effects are observed at concentrations that do not impact T-cell proliferation or function.[3] More recent studies suggest that rather than a complete repolarization, this compound promotes a cytotoxic switch, leading to an increase in antigen-presenting (MHCII+) and cytotoxic (iNOS+) activated macrophages.[6][10]

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in syngeneic mouse models of cancer, where the presence of a competent immune system is crucial for assessing the activity of immunomodulatory agents.

Tumor Microenvironment Remodeling

Oral administration of this compound has been shown to remodel the tumor microenvironment (TME).[2][3] In the 4T1 orthotopic breast cancer model, treatment with this compound (20 mg/kg, BID) resulted in a 20% decrease in tumor-associated macrophages (TAMs) compared to the vehicle-treated group.[3][11] Furthermore, a reduction in the expression of immunosuppressive markers such as CD206 and PD-L1 was observed.[3] this compound also reduced the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils while promoting the activation of cytotoxic T-cells, as measured by increased expression of granzyme B (GzmB) and perforin.[3][11]

Combination Therapy with Checkpoint Inhibitors

The immunomodulatory effects of this compound translate into enhanced anti-tumor activity when combined with immune checkpoint inhibitors. In multiple syngeneic models, including 4T1 (breast), LLC (lung), CT-26 (colon), and MC-38 (colon), the combination of this compound with anti-PD-1 or anti-PD-L1 antibodies resulted in greater anti-tumor effects than checkpoint inhibitors alone.[3][6][7] This suggests that by alleviating the myeloid-suppressive TME, this compound can revert resistance to immunotherapy.[3]

Experimental Protocols

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages.

Methodology:

-

Isolation of Monocytes: Primary human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

-

Differentiation to Macrophages: Monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF to differentiate them into M0 macrophages.

-

Polarization and Treatment: M0 macrophages are then polarized towards an M2 phenotype by stimulation with IL-4 and IL-10. Concurrently, cells are treated with various concentrations of this compound or vehicle control.

-

Analysis of Cytokine Secretion: After 24-48 hours of incubation, the culture supernatant is collected. The concentrations of IL-12 and IL-10 are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Analysis of Surface Markers: The expression of M1 (e.g., CD86) and M2 (e.g., CD206, CD163) surface markers on the macrophages is analyzed by flow cytometry.

Experimental Workflow: In Vitro Macrophage Polarization

Caption: Workflow for in vitro macrophage polarization assay.

In Vivo Syngeneic Mouse Model Study

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound alone and in combination with an anti-PD-1 antibody.

Methodology:

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: 4T1 breast cancer cells are implanted into the mammary fat pad of the mice.

-

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:

-

Vehicle control

-

This compound (e.g., 20 mg/kg, BID, oral gavage)

-

Anti-PD-1 antibody (e.g., 10 mg/kg, 3 times a week, intraperitoneal injection)

-

This compound + Anti-PD-1 antibody

-

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are harvested. A portion of the tumor is processed for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, macrophages, MDSCs) and the expression of activation/suppression markers. Another portion can be used for gene expression analysis (e.g., GzmB, Perforin) by RT-qPCR.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the different treatment groups.

Experimental Workflow: In Vivo Syngeneic Model

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. medicilon.com [medicilon.com]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. criver.com [criver.com]

- 7. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer | Springer Nature Experiments [experiments.springernature.com]

- 10. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. championsoncology.com [championsoncology.com]

AZD3458 Target Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1] The PI3K family of lipid kinases are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2] The PI3Kγ isoform, in particular, is predominantly expressed in hematopoietic cells and plays a key role in regulating immune responses.[2][3] Its involvement in modulating the tumor microenvironment (TME) has made it a promising target in immuno-oncology.[2][4] This document provides a detailed technical overview of the target selectivity profile of this compound, including its biochemical and cellular activity, the signaling pathway it modulates, and the experimental protocols used for its characterization.

Data Presentation: Target Selectivity and Potency

The selectivity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the inhibitory activity of this compound against Class I PI3K isoforms and other related kinases.

Table 1: Biochemical Enzyme Inhibition Profile of this compound

This table presents the half-maximal inhibitory concentration (IC₅₀) and the negative logarithm of the IC₅₀ (pIC₅₀) of this compound against isolated PI3K enzymes. The data highlights the remarkable selectivity for the γ isoform over the α, β, and δ isoforms.

| Target | IC₅₀ | pIC₅₀ | Reference |

| PI3Kγ | 7.9 nM | 9.1 | [1][2][5] |

| PI3Kα | 7.9 µM | 5.1 | [1][2][5] |

| PI3Kβ | <30 µM | <4.5 | [1][2][5] |

| PI3Kδ | 0.3 µM | 6.5 | [1][2][5] |

| PI3KC2β | - | 7.5 | [5] |

| PI3KC2γ | - | 5.5 | [5] |

| PI3KC3 | - | 5.1 | [5] |

| PI3KC2α | - | <5 | [5] |

Note: Some sources report values in molar concentrations while others use pIC₅₀. The data has been consolidated for comparison. A lower IC₅₀ and a higher pIC₅₀ indicate greater potency.

Table 2: Cellular Activity Profile of this compound

This table outlines the potency of this compound in cell-based assays, demonstrating its ability to inhibit PI3Kγ signaling and downstream functional responses in a cellular context.

| Cellular Activity | Cell Type | IC₅₀ | Reference |

| Akt Phosphorylation (S308/S473) | General | 8 nM | [1][2] |

| Akt Phosphorylation (S308/S473) | Human Macrophages | 32 nM (free IC₅₀) | [2][3] |

| Human Neutrophil Activation | Primary Cells | 50 nM | [1] |

| Mouse CD11b Activation | Primary Cells | 30 nM (free IC₅₀) | [2][3] |

| PI3Kδ Inhibition (cellular) | - | 1 µM | [2] |

| PI3Kα Inhibition (cellular) | - | <30 µM | [1] |

| PI3Kβ Inhibition (cellular) | - | <30 µM | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the catalytic activity of PI3Kγ. This kinase, upon activation by G-protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). The inhibition of PI3Kγ by this compound blocks this cascade, leading to reduced Akt phosphorylation and subsequent modulation of immune cell functions, particularly in macrophages and neutrophils.[1][2]

Experimental Protocols

While specific, detailed internal protocols for this compound are proprietary, the methodologies employed are standard in kinase drug discovery. Below are generalized protocols representative of those used to generate the selectivity data.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibitor's activity.

-

Reaction Setup: A reaction mixture is prepared in a 96-well plate containing the purified PI3Kγ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of this compound.

-

Kinase Reaction: The reaction is initiated by adding ATP and incubated for a set period (e.g., 60 minutes) at room temperature to allow for the enzymatic conversion of ATP to ADP.[6]

-

Termination and ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]

-

Luminescence Signal Generation: A Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.

-

Data Acquisition: The luminescence is measured using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

-

IC₅₀ Calculation: The data is plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.

Cellular p-Akt Inhibition Assay (Western Blot or ELISA-based)

This assay measures the phosphorylation of Akt at key residues (e.g., Ser473) in whole cells to determine the inhibitor's cellular potency.

-

Cell Culture and Treatment: A relevant cell line (e.g., human macrophages) is cultured and then treated with a range of this compound concentrations for a predetermined time.[2][3]

-

Cell Stimulation: Cells are stimulated with an appropriate agonist (e.g., a chemokine) to activate the PI3Kγ pathway.

-

Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like a BCA assay to ensure equal loading.

-

Detection (ELISA Method): For an ELISA-based assay, lysates are added to a microplate pre-coated with a capture antibody for total Akt or phospho-Akt. A detection antibody conjugated to a reporter (e.g., HRP or SULFO-TAG™) is then added.[7] The signal is measured, and the ratio of phospho-Akt to total Akt is calculated.

-

Detection (Western Blot Method): For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-Akt (Ser473) and total Akt. Secondary antibodies conjugated to HRP are used for chemiluminescent detection.

-

Data Analysis: The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated. The results are plotted against the inhibitor concentration to determine the cellular IC₅₀.

Flow Cytometry for Macrophage Polarization Markers

Flow cytometry is used to analyze the expression of cell surface markers on immune cells, providing insights into the functional effects of the inhibitor. For instance, it can measure the impact of this compound on macrophage polarization by quantifying markers like CD206 (an M2-like, immunosuppressive marker).[2][3]

-

Cell Preparation: Tumor-associated macrophages or in vitro polarized macrophages are harvested and prepared as a single-cell suspension.

-

Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against specific cell surface markers (e.g., F4/80 for macrophages, CD206 for M2-like phenotype).

-

Data Acquisition: The stained cells are analyzed on a flow cytometer, where thousands of cells are passed through a laser, and the fluorescence of each cell is measured.

-

Data Analysis: The data is analyzed using specialized software to quantify the percentage of cells expressing specific markers (e.g., the percentage of F4/80+ cells that are also CD206+), comparing vehicle-treated to this compound-treated groups.[3]

Conclusion

The comprehensive data available for this compound demonstrates that it is a highly potent and selective inhibitor of PI3Kγ. Its impressive selectivity at both the biochemical and cellular levels against other Class I PI3K isoforms minimizes the potential for off-target effects related to the inhibition of PI3Kα, β, and δ, which are implicated in broader cellular processes. This precise targeting of PI3Kγ allows for the specific modulation of the immune system, particularly within the tumor microenvironment, underpinning its therapeutic potential as an immuno-oncology agent. The methodologies used to characterize this compound are robust and standard within the field, providing a high degree of confidence in its selectivity profile.

References

The Pivotal Role of PI3Kγ in Shaping the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a critical signaling node within the tumor microenvironment (TME), primarily expressed in myeloid cells where it orchestrates a profound immunosuppressive landscape.[1][2] Unlike other PI3K isoforms that are often mutated within cancer cells themselves, PI3Kγ's protumoral activity is context-dependent, driven by its function in immune cells that infiltrate the tumor stroma.[3] It promotes the recruitment and polarization of immunosuppressive myeloid cells, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs), thereby stifling anti-tumor T-cell responses and facilitating tumor growth, angiogenesis, and metastasis.[1][4][5] This guide provides an in-depth examination of the signaling pathways governed by PI3Kγ, its multifaceted roles in various immune cell populations within the TME, and its validation as a high-value therapeutic target for novel cancer immunotherapies.

The PI3Kγ Signaling Cascade

PI3Kγ is a class IB PI3K heterodimer, composed of a p110γ catalytic subunit and a p101 or p84 regulatory subunit.[6] Its activation is predominantly downstream of G-protein coupled receptors (GPCRs) and, to some extent, receptor tyrosine kinases (RTKs), which are stimulated by various chemokines and cytokines abundant in the TME.[1][7][8]

Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][9] PIP3 recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, most notably AKT and mTOR.[1][6][7] This cascade ultimately modulates transcriptional programs that control cell trafficking, polarization, and function.[1][10] In myeloid cells, this signaling network suppresses pro-inflammatory transcription factors like NF-κB while promoting immunosuppressive factors such as C/EBPβ, leading to the expression of anti-inflammatory cytokines and enzymes.[4][10][11]

Caption: PI3Kγ signaling cascade in myeloid cells.

Role of PI3Kγ in Myeloid Cell Populations

PI3Kγ is predominantly expressed in cells of myeloid origin and is a master regulator of their function within the TME.[3]

Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the tumor stroma and typically exhibit an M2-like, pro-tumorigenic phenotype that promotes immunosuppression, angiogenesis, and metastasis.[12] PI3Kγ signaling is instrumental in polarizing macrophages towards this M2-like state.[5][13]

-

Polarization: PI3Kγ activity sustains an mTOR- and C/EBPβ-dependent transcriptional program that drives the expression of M2 markers and immunosuppressive factors, including Arginase-1 (Arg1), Interleukin-10 (IL-10), and Transforming growth factor-beta (TGF-β).[4][10][14]

-

Immune Suppression: By upregulating these factors, PI3Kγ-driven TAMs directly suppress the cytotoxic activity of CD8+ T cells and promote the expansion of regulatory T cells (Tregs).[5][15]

-

Therapeutic Impact: Genetic or pharmacological inhibition of PI3Kγ reprograms TAMs from an immunosuppressive M2-like state to a pro-inflammatory, tumor-fighting M1-like phenotype.[1][5] This switch is characterized by increased production of immunostimulatory cytokines like IL-12 and IFNγ, which enhances anti-tumor T-cell responses.[4][10][11]

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumors and are potent suppressors of anti-tumor immunity.[16] PI3Kγ plays a dual role in both the recruitment and the function of MDSCs.[4][17]

-

Recruitment: PI3Kγ signaling is essential for the activation of integrin α4β1 on the surface of myeloid cells.[4][10] This activation, which is dependent on a BTK-PLCγ-Rap1a pathway, allows MDSCs to adhere to VCAM-1 on the tumor vasculature and extravasate into the tumor microenvironment.[10] Blockade of PI3Kγ or integrin α4 prevents the accumulation of MDSCs within tumors.[4]

-

Immunosuppressive Function: The PI3K-AKT signaling pathway is crucial for the induction and maintenance of the immunosuppressive functions of MDSCs, including the production of reactive oxygen species (ROS) and the expression of Arg1 and inducible nitric oxide synthase (iNOS).[17][18]

Caption: PI3Kγ-mediated recruitment of myeloid cells to the TME.

Neutrophils

PI3Kγ is also critical for neutrophil function. It is required for chemoattractant-directed migration of neutrophils to sites of inflammation.[19][20] In the TME, tumor-derived factors can "educate" neutrophils to adopt a pro-tumor phenotype, a process that can be dependent on PI3K/Akt signaling, promoting cancer cell motility and metastasis.[21]

Impact on Adaptive Immunity

The primary impact of PI3Kγ on adaptive immunity is indirect, mediated through its profound regulation of myeloid cells.

-

CD8+ T Cell Suppression: By fostering an environment rich in immunosuppressive TAMs and MDSCs, PI3Kγ activity leads to the suppression of cytotoxic CD8+ T cell function.[5] This is achieved through multiple mechanisms, including the depletion of L-arginine by Arg1, the production of inhibitory cytokines like IL-10 and TGF-β, and the expression of checkpoint ligands like PD-L1 on myeloid cells.[14][16]

-

Dendritic Cell (DC) Maturation: PI3Kγ-driven IL-10 production by myeloid cells can inhibit the differentiation and maturation of dendritic cells, further hampering the priming of effective anti-tumor T cell responses.[4][10]

-

Regulatory T Cells (Tregs): While PI3Kγ is expressed to a lesser extent in lymphocytes, the PI3Kδ isoform is considered the dominant player in regulating Treg function.[15][22][23] However, by creating a TGF-β-rich TME, PI3Kγ-activated myeloid cells can contribute to the induction and maintenance of Treg populations.[4] Inhibition of PI3Kγ in myeloid cells reduces factors that support Treg accumulation.[5]

Quantitative Data Summary

The inhibition of PI3Kγ leads to significant and measurable changes in the cellular composition and cytokine profile of the TME, as well as overall tumor growth.

Table 1: Effects of PI3Kγ Inhibition on Immune Cell Populations in Tumors

| Cell Type | Model / Cancer Type | Treatment | Outcome | Reference |

|---|---|---|---|---|

| MDSCs (CD11b+Gr1+) | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Significant reduction in MDSC accumulation in tumors | [4][10] |

| CD8+ T Cells | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Increased accumulation of CD8+ T cells in the TME | [4][10] |

| Dendritic Cells (CD11c+) | LLC Mouse Model | PI3Kγ-/- or anti-α4 Ab | Facilitated DC infiltration and maturation | [4][10] |

| CD4+ T Cells | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Reduced infiltration of CD4+ T cells |[4][10] |

Table 2: Effects of PI3Kγ Inhibition on Cytokine and Gene Expression in the TME

| Factor | Model / Cancer Type | Treatment | Outcome | Reference |

|---|---|---|---|---|

| IL-10 | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Significantly reduced expression | [4] |

| IL-12 | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Increased expression | [4][11] |

| IFNγ | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Increased expression | [4][11] |

| Arginase (Arg1) | TAMs/MDSCs | PI3Kγ-/- | Reduced expression | [4][10] |

| iNOS | TAMs/MDSCs | PI3Kγ inhibition | Increased expression |[11] |

Table 3: Effects of PI3Kγ Inhibition on Tumor Progression and Metastasis

| Parameter | Cancer Cell Line / Model | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Cell Migration | MDA-MB-231 (Metastatic Breast) | PI3Kγ inhibitor (AS605240) | Inhibition of migration and invasion | [24] |

| Cell Invasion | MDA-MB-231 (Metastatic Breast) | siRNA knockdown of PI3Kγ | Inhibition of invasion | [24] |

| Lamellipodia Formation | MDA-MB-231 (Metastatic Breast) | PI3Kγ inhibitor | Disruption of GPCR-induced lamellipodia formation | [24][25] |

| Tumor Growth | Pancreatic Ductal Adenocarcinoma | PI3Kγ inhibition | Dampened tumor cell metastasis and desmoplasia |[5] |

Key Experimental Protocols

In Vitro PI3Kγ Kinase Activity Assay

This protocol is designed to measure the enzymatic activity of purified PI3Kγ and to assess the potency of inhibitory compounds. Commercially available kits, such as ADP-Glo™ or HTRF™ assays, are commonly used.[9][26][27]

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kγ phosphorylates its lipid substrate (PIP2) using ATP. The amount of ADP is proportional to the kinase activity.

Methodology (based on ADP-Glo™ Assay):

-

Reaction Setup: In a 384-well plate, incubate purified recombinant PI3Kγ enzyme with the test compound (inhibitor) at various concentrations in kinase reaction buffer.

-

Substrate Addition: Add the lipid substrate, PIP2, to the wells.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. This reagent also contains ADP-Glo™ Detection Reagent, which converts the generated ADP into ATP.

-

Luminescence Reading: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is measured by a plate reader.

-

Data Analysis: The luminescent signal positively correlates with PI3Kγ activity. The IC50 value for inhibitors is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Myeloid Cell Immunosuppression Assay (T-Cell Proliferation)

This assay evaluates the ability of a PI3Kγ inhibitor to reverse the immunosuppressive function of myeloid cells (e.g., MDSCs or M2-polarized macrophages) on T-cells.[28]

Principle: Activated T-cells proliferate rapidly. Immunosuppressive myeloid cells inhibit this proliferation. A successful therapeutic agent will restore T-cell proliferation in the presence of these myeloid cells.

Methodology:

-

Cell Isolation: Isolate myeloid cells (e.g., MDSCs from tumor-bearing mice or generate M2 macrophages from bone marrow precursors) and responder T-cells (e.g., CD8+ T-cells from a healthy mouse spleen).

-

T-Cell Labeling: Label T-cells with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE). The dye's fluorescence intensity halves with each cell division.

-

Co-culture Setup: In a 96-well plate, co-culture the labeled T-cells with the myeloid cells at a specific ratio (e.g., 1:1 or 2:1 T-cell to myeloid cell).

-

Treatment Groups:

-

T-cells alone + T-cell activator (e.g., anti-CD3/CD28 beads)

-

T-cells + Myeloid cells + T-cell activator

-

T-cells + Myeloid cells + T-cell activator + PI3Kγ inhibitor (test)

-

T-cells + Myeloid cells + T-cell activator + Vehicle control

-

-

Incubation: Culture the cells for 72-96 hours.

-

Readout: Analyze T-cell proliferation using flow cytometry by measuring the dilution of the CFSE dye. A decrease in fluorescence intensity indicates proliferation.

-

Analysis: Compare the proliferation profiles between treatment groups to determine if the PI3Kγ inhibitor restored T-cell proliferation.

Caption: Experimental workflow for an in vitro immunosuppression assay.

In Vivo Tumor Model

This protocol assesses the efficacy of a PI3Kγ inhibitor on tumor growth and the TME in a living organism.

Methodology:

-

Cell Culture: Culture a syngeneic tumor cell line (e.g., LLC Lewis Lung Carcinoma or Panc02 Pancreatic Cancer) compatible with the chosen mouse strain (e.g., C57BL/6).

-

Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.

-

Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment cohorts.

-

Treatment Administration:

-

Control Group: Administer vehicle (e.g., saline, DMSO solution) via the chosen route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

-

Treatment Group: Administer the PI3Kγ inhibitor at a predetermined dose and schedule.

-

-

Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight every 2-3 days.

-

Endpoint Analysis: When tumors in the control group reach a predetermined size, or at the end of the study period, euthanize all mice.

-

Tissue Collection: Excise tumors for analysis. Spleens and lymph nodes may also be collected.

-

TME Analysis:

-

Immunophenotyping: Digest a portion of the tumor into a single-cell suspension. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1, F4/80, CD8, CD4) and analyze by flow cytometry to quantify immune cell infiltration.[4]

-

Gene Expression: Extract RNA from a portion of the tumor and perform RT-qPCR to measure the expression of key genes (e.g., Il10, Il12, Ifng, Arg1).[4][10]

-

Immunohistochemistry (IHC): Fix and section the tumor to visualize the spatial distribution of immune cells.

-

Conclusion and Future Outlook

PI3Kγ is a master regulator of the immunosuppressive tumor microenvironment. Its central role in controlling the recruitment and function of myeloid cells makes it a highly attractive therapeutic target. Unlike direct targeting of cancer cells, inhibiting PI3Kγ aims to reprogram the TME from a pro-tumorigenic to an anti-tumorigenic state, thereby unleashing the patient's own immune system to fight the cancer.[1][5] The clinical development of selective PI3Kγ inhibitors, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors, holds significant promise.[1] Future research will focus on refining combination strategies, identifying predictive biomarkers for patient response, and overcoming potential resistance mechanisms to maximize the therapeutic benefit of targeting this critical myeloid checkpoint.

References

- 1. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression-A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PI3Kγ activates integrin α4 promotes immune suppressive myeloid cell polarization during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoinositide 3-kinase/Akt and its related signaling pathways in the regulation of tumor-associated macrophages polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crosstalk between tumor-associated macrophages and neighboring cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Myeloid-Derived Suppressor Cells (MDSCs) at the Crossroad of Senescence and Cancer [mdpi.com]

- 17. Myeloid-derived suppressor cells and tolerogenic dendritic cells are distinctively induced by PI3K and Wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Myeloid-Derived Suppressor Cells: Therapeutic Target for Gastrointestinal Cancers [mdpi.com]

- 19. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of endothelial PI3Kγ activity in neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neutrophils promote motility of cancer cells via a hyaluronan-mediated TLR4/PI3K activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphoinositide 3‐kinase δ is a regulatory T‐cell target in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Identification of upregulated phosphoinositide 3-kinase γ as a target to suppress breast cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. PI3K (p120γ) Protocol [promega.jp]

- 27. In vitro PI3K gamma kinase assay [bio-protocol.org]

- 28. youtube.com [youtube.com]

AZD3458: A Technical Guide to its Effects on Myeloid-Derived Suppressor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme.[1] This technical guide provides an in-depth overview of the preclinical data and methodologies related to the effects of this compound on myeloid-derived suppressor cells (MDSCs), key drivers of immune suppression within the tumor microenvironment. This document will detail the mechanism of action, summarize key quantitative findings, and provide comprehensive experimental protocols to aid in the design and interpretation of future research.

Core Mechanism of Action

This compound functions by inhibiting the catalytic subunit of PI3Kγ, a critical signaling molecule in myeloid cells.[1] In the context of cancer, PI3Kγ signaling promotes an immunosuppressive phenotype in myeloid cells, including MDSCs and tumor-associated macrophages (TAMs). By inhibiting PI3Kγ, this compound disrupts this signaling cascade, leading to a reduction in the activation of MDSCs and a remodeling of the tumor microenvironment to be more permissive to anti-tumor immune responses.[2][3] This ultimately enhances the efficacy of immunotherapies such as checkpoint inhibitors.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound observed in preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 | Selectivity vs. PI3Kγ | Reference |

| PI3Kγ | Enzyme Assay | 7.9 nM | - | [1] |

| PI3Kα | Enzyme Assay | 7.9 µM | >1000-fold | [1] |

| PI3Kβ | Enzyme Assay | <30 µM | >3000-fold | [1] |

| PI3Kδ | Enzyme Assay | 0.3 µM | ~38-fold | [1] |

| pAkt (S473) | Cellular Assay (Human Macrophages) | 8 nM | - | [2][3] |

| CD11b activation | Cellular Assay (Mouse) | 30 nM (free IC50) | - | [2][3] |

| Human Neutrophil Activation | Cellular Assay | 50 nM | - | [1] |

Table 2: In Vivo Effects of this compound on the Tumor Microenvironment

| Model | Treatment | Parameter | Change | Reference |

| 4T1 Orthotopic Breast Cancer | This compound (20mg/kg BID) | Tumor-Associated Macrophages (TAMs) | 20% decrease vs. vehicle | [2][3] |

| 4T1 Orthotopic Breast Cancer | This compound (20mg/kg BID) | CD206+ Macrophages | 50% decrease vs. vehicle | [5] |

| CT-26 Colon Carcinoma | This compound | Granzyme B (GzmB) mRNA | 2-fold increase | [5] |

| 4T1, LLC, CT-26, MC-38 | This compound + α-PD-(L)1 | Tumor Growth Inhibition (TGI) | 26-86% greater than α-PD-(L)1 alone | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Myeloid-Derived Suppressor Cells

Caption: PI3Kγ signaling in MDSCs, inhibited by this compound.

Experimental Workflow for Assessing this compound Effect on MDSCs In Vivo

Caption: In vivo experimental workflow for this compound studies.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of this compound and general best practices for MDSC analysis.

Syngeneic Mouse Tumor Models

-

Cell Lines: 4T1 (breast carcinoma), CT26 and MC38 (colon carcinoma), LLC (Lewis Lung Carcinoma).

-

Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Tumor Implantation: Tumor cells (e.g., 1x10^6 4T1 cells) are injected into the mammary fat pad (for 4T1) or subcutaneously into the flank.

-

Treatment:

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Tumor Digestion:

-

Excise tumors and mince them into small pieces.

-

Digest in a solution containing collagenase D (e.g., 1 mg/mL) and DNase I (e.g., 0.1 mg/mL) in RPMI 1640 medium for a specified time (e.g., 30-60 minutes) at 37°C with agitation.

-

Filter the cell suspension through a 70-µm cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

-

Antibody Staining:

-

Wash cells with FACS buffer (e.g., PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain with a cocktail of fluorescently conjugated antibodies against cell surface markers. A typical panel to identify MDSCs and other myeloid cells may include:

-

CD45 (pan-leukocyte marker)

-

CD11b (myeloid marker)

-

Ly6G (granulocytic marker)

-

Ly6C (monocytic marker)

-

F4/80 (macrophage marker)

-

CD206 (M2 macrophage marker)

-

MHCII (antigen presentation marker)

-

-

For intracellular staining (e.g., for iNOS), use a fixation/permeabilization kit according to the manufacturer's instructions.

-

-

Data Acquisition and Analysis:

-

Acquire data on a multicolor flow cytometer.

-

Analyze data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes. MDSCs can be identified as CD11b+Ly6G+ (polymorphonuclear-MDSC) and CD11b+Ly6C high (monocytic-MDSC).

-

Gene Expression Analysis by qPCR

-

RNA Extraction:

-

Isolate single-cell suspensions from tumors as described above or sort specific cell populations of interest.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

-

cDNA Synthesis:

-

Synthesize cDNA from total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Use primers specific for genes of interest (e.g., Gzmb, Prf1, Nos2, Arg1).

-

Normalize gene expression to a housekeeping gene (e.g., Gapdh, Actb).

-

Calculate relative gene expression using the ΔΔCt method.

-

In Vitro Macrophage Polarization and Cytokine Analysis

-

Cell Culture:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate monocytes into macrophages using M-CSF.

-

-

Treatment:

-

Treat macrophages with this compound at various concentrations.

-

Polarize macrophages towards an M2 phenotype using IL-4 and IL-13.

-

-

Analysis:

Conclusion

This compound demonstrates significant potential in overcoming myeloid-mediated immune suppression within the tumor microenvironment. By selectively inhibiting PI3Kγ, it reduces the activation of MDSCs and promotes a more pro-inflammatory, anti-tumor myeloid phenotype. The data strongly support its use in combination with checkpoint inhibitors to enhance their therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this compound on MDSCs and the broader tumor immune landscape.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

AZD3458: A Technical Guide for Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZD3458, a potent and selective PI3Kγ inhibitor, for its application in immuno-oncology research. This document details the mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols to aid in the design and execution of further research.

Core Concepts: Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] PI3Kγ is a key regulator of immune cell proliferation, survival, migration, and activation.[2][3] In the tumor microenvironment (TME), PI3Kγ signaling in myeloid cells, particularly tumor-associated macrophages (TAMs), promotes an immunosuppressive M2-like phenotype. This leads to the suppression of T-cell mediated anti-tumor immunity.

By inhibiting PI3Kγ, this compound remodels the TME from an immunosuppressive to an immunostimulatory state. The primary mechanism involves the re-polarization of TAMs towards a pro-inflammatory M1-like phenotype. This shift is characterized by a decrease in immunosuppressive markers and an increase in the production of pro-inflammatory cytokines, which in turn activates cytotoxic T-cells to attack tumor cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Type/Condition | Reference |

| PI3Kγ Cellular IC50 | 8 nM | --- | [2][3] |

| PI3Kγ Enzyme IC50 | 7.9 nM | Isolated gamma enzyme | |

| Selectivity over PI3Kδ | 100-fold | --- | [2][3] |

| pAKT S308/S473 Inhibition (free IC50) | 32 nM | Human Macrophages | [2][3] |

| Mouse CD11b Activation (free IC50) | 30 nM | --- | [2][3] |

Table 2: In Vivo Effects of this compound in Syngeneic Mouse Models

| Parameter | Model | Treatment | Result | Reference |

| Tumor-Associated Macrophages (TAMs) | 4T1 | This compound (20mg/Kg BID) | 20% decrease compared to vehicle | [2][3] |

| CD206 Expression (M2 marker) | 4T1 | This compound (20mg/Kg BID) | 50% decrease | [4] |

| gzmB mRNA (Cytotoxic T-cell marker) | CT-26 | This compound | 2-fold increase | [4] |

| Tumor Growth Inhibition (TGI) | 4T1, LLC, CT-26, MC-38 | This compound + α-PD-(L)1 | 26-86% greater than checkpoint inhibitor alone | [4] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: PI3Kγ Signaling in Macrophages

The following diagram illustrates the PI3Kγ signaling pathway in macrophages and the inhibitory effect of this compound.

Caption: PI3Kγ signaling pathway in macrophages and its inhibition by this compound.

Experimental Workflow: In Vivo Syngeneic Mouse Model Study

This diagram outlines a typical workflow for an in vivo study using syngeneic mouse models to evaluate the efficacy of this compound.

Caption: Workflow for a syngeneic mouse model study of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this compound research.

In Vivo Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with checkpoint inhibitors in immunocompetent mice.

Models:

-

CT26 (Colon Carcinoma): 5 x 10^5 cells/mouse, subcutaneous injection in the flank of female BALB/c mice.[5]

-

4T1 (Breast Cancer): 1 x 10^5 cells/mouse, orthotopic injection in the mammary fat pad of female BALB/c mice.[5]

-

MC38 (Colon Adenocarcinoma): 1 x 10^7 cells/mouse, subcutaneous injection in the flank of female C57BL/6 mice.[5]

Treatment Protocol:

-

Tumor cells are implanted and tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

-

Mice are randomized into treatment groups.

-

This compound Administration: Administered orally (p.o.) twice daily (BID) at a dose of 20 mg/kg.[6][7] A common vehicle for oral administration is 0.5% HPMC + 0.1% Tween 80 in water.

-

Checkpoint Inhibitor Administration: Anti-PD-1 or anti-PD-L1 antibodies are administered intraperitoneally (i.p.) at 10 mg/kg, three times a week.[7]

-

Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, tumors and spleens are harvested for downstream analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Protocol:

-

Tumor Dissociation: Tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension. A common method is to mince the tumor and incubate with a solution containing collagenase and DNase.

-

Cell Staining:

-

Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.

-

Fc receptors are blocked using an anti-CD16/32 antibody (Fc block).

-

Cells are then stained with a cocktail of fluorescently-labeled antibodies. An example panel for myeloid cells is provided in Table 3.

-

-

Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using software such as FlowJo. Gating strategies are employed to identify specific immune cell populations.

Table 3: Example Flow Cytometry Panel for Murine Myeloid Cells

| Marker | Fluorochrome | Cell Population |

| CD45 | PerCP-Cy5.5 | All leukocytes |

| CD11b | FITC | Myeloid cells |

| Ly6G | PE | Granulocytic cells (Neutrophils, G-MDSCs) |

| Ly6C | APC | Monocytic cells (Monocytes, M-MDSCs) |

| F4/80 | PE-Cy7 | Macrophages |

| CD206 | BV421 | M2-like Macrophages |

| MHC-II | AF700 | Antigen-presenting cells |

| PD-L1 | BV605 | Immune checkpoint ligand |

Western Blot for pAKT/AKT

Objective: To assess the inhibition of PI3Kγ signaling by measuring the phosphorylation of its downstream effector, AKT.

Protocol:

-

Protein Extraction: Macrophages are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.[8]

-

The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane is stripped and re-probed with an antibody for total AKT as a loading control.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of pAKT to total AKT.

ELISA for IL-10 and IL-12

Objective: To quantify the secretion of pro- and anti-inflammatory cytokines from macrophages.

Protocol:

-

Sample Collection: Supernatants from macrophage cultures are collected.

-

ELISA Procedure (General):

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-10 or IL-12).

-

The plate is blocked to prevent non-specific binding.

-

Standards and samples are added to the wells and incubated.

-

A biotinylated detection antibody is added, followed by streptavidin-HRP.

-

A TMB substrate is added, and the reaction is stopped with a stop solution.

-

The absorbance is read at 450 nm, and the cytokine concentration is determined from the standard curve.[9][10][11][12]

-

This technical guide provides a solid foundation for researchers interested in utilizing this compound in their immuno-oncology studies. The provided data and protocols can be adapted to specific research questions and experimental designs.

References

- 1. oncology.labcorp.com [oncology.labcorp.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Abstract 104: Mechanistic insights and dose optimization for this compound, a novel selective PI3Kg immuno-modulator, using a quantitative systems approach | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. nwlifescience.com [nwlifescience.com]

An In-depth Technical Guide to the Basic Research Applications of AZD3458

For Researchers, Scientists, and Drug Development Professionals

Introduction